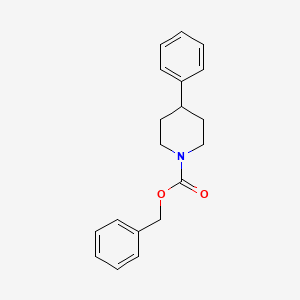

Benzyl 4-phenylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 4-phenylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c21-19(22-15-16-7-3-1-4-8-16)20-13-11-18(12-14-20)17-9-5-2-6-10-17/h1-10,18H,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKUSZCIYPJCXIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Benzyl 4-phenylpiperidine-1-carboxylate

Executive Summary

This technical guide provides a comprehensive overview of Benzyl 4-phenylpiperidine-1-carboxylate (CAS No. 733810-73-6), a key synthetic intermediate in medicinal chemistry and drug development. The strategic use of the benzyloxycarbonyl (Cbz) protecting group on the 4-phenylpiperidine scaffold allows for controlled, regioselective modifications in the synthesis of complex pharmaceutical agents. This document details the compound's chemical identity, a robust synthesis protocol grounded in established chemical principles, methods for analytical characterization, its applications as a pivotal building block, and essential safety and handling guidelines. This guide is intended for researchers, chemists, and professionals in the pharmaceutical industry who require a deep technical understanding of this versatile compound.

Chemical Identity and Properties

This compound is a carbamate derivative of 4-phenylpiperidine. The introduction of the Cbz group serves to deactivate the otherwise nucleophilic and basic piperidine nitrogen, preventing its participation in undesired side reactions and enabling controlled functionalization elsewhere on the molecule.[1]

Nomenclature and Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 733810-73-6[2][3][4] |

| Molecular Formula | C₁₉H₂₁NO₂[2][3][4] |

| Molecular Weight | 295.38 g/mol [2][3][4] |

| SMILES | O=C(N1CCC(C2=CC=CC=C2)CC1)OCC3=CC=CC=C3 |

| InChI Key | Will be generated based on final structure |

Physicochemical Properties

| Property | Value | Source |

| Appearance | Expected to be a white to off-white solid or a viscous oil | Inferred from similar compounds |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc) | Inferred from synthesis protocols |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

Synthesis and Mechanism: The N-Cbz Protection of 4-Phenylpiperidine

The synthesis of this compound is a classic example of amine protection chemistry. The secondary amine of 4-phenylpiperidine is reacted with benzyl chloroformate (Cbz-Cl) under basic conditions. This reaction, a type of Schotten-Baumann reaction, is highly efficient and widely used in organic synthesis.

Causality Behind Experimental Choices

-

Choice of Reagent: Benzyl chloroformate (Cbz-Cl) is the reagent of choice due to the high reactivity of the acid chloride, ensuring efficient acylation of the amine. The resulting Cbz group is robust enough to withstand a variety of reaction conditions but can be selectively removed later, typically via catalytic hydrogenation, making it an ideal protecting group.[5][6]

-

Role of the Base: A base, such as sodium bicarbonate (NaHCO₃) or an organic amine like triethylamine (Et₃N), is crucial. It serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Failure to quench the HCl would lead to the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.

-

Solvent System: A biphasic system (e.g., THF/water) or a polar aprotic solvent (e.g., Dichloromethane) is typically used. A biphasic system with a mild inorganic base like NaHCO₃ allows for easy separation and workup, as the inorganic salts are sequestered in the aqueous layer.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-Cbz protection of amines.[5]

-

Reaction Setup: To a round-bottom flask, add 4-phenylpiperidine (1.0 eq) and dissolve it in a 2:1 mixture of tetrahydrofuran (THF) and water.

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

-

Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the cooled solution.

-

Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise to the stirred suspension. Maintain the temperature at 0 °C during the addition.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the resulting residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain this compound as a pure compound.

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the nitrogen atom in 4-phenylpiperidine attacks the electrophilic carbonyl carbon of benzyl chloroformate. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to form the stable carbamate product.

Caption: Synthetic workflow using the title compound.

Safety, Handling, and Storage

GHS Hazard Information (Inferred)

Based on data for related compounds like 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid and Benzyl 4-(aminomethyl)piperidine-1-carboxylate, the following hazards should be anticipated. [7][8]

| Hazard Class | GHS Category | Precautionary Statement Codes |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed [7][8] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation [7][8] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation [7][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory) | H335: May cause respiratory irritation [7][8]|

Recommended Handling and Storage

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. [8]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from [Link]

- Gaonkar, S. L., Nadaf, Y. F., Bilehal, D., & Shetty, N. S. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Asian Journal of Chemistry, 29(9), 1999–2004.

-

PrepChem.com. (n.d.). Synthesis of 1-benzylpiperidine-4-carboxaldehyde. Retrieved from [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid. Retrieved from [Link]

-

Aqbiopharma. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

PubChem. (n.d.). 4-Phenyl-1-(phenylmethyl)-4-piperidinecarboxylic acid. Retrieved from [Link]

- Siddaiah, V., Basha, G. M., Srinuvasarao, R., & Yessayya, V. (2012). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. Green Chemistry Letters and Reviews, 5(3), 337-341.

- Google Patents. (n.d.). CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl 4-formylpiperidine-1-carboxylate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buy 1-Piperidinecarboxylic acid, 4-(diphenylmethylene)-, phenylmethyl ester (EVT-12737750) | 916976-36-8 [evitachem.com]

- 3. This compound - CAS:733810-73-6 - 艾琪康医药科技(上海)有限公司 [aqbiopharma.com.cn]

- 4. 733810-73-6|this compound|BLD Pharm [bldpharm.com]

- 5. mobt3ath.com [mobt3ath.com]

- 6. Cbz-Protected Amino Groups [organic-chemistry.org]

- 7. 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid | C19H22N2O2 | CID 43544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to the Spectroscopic Characterization of Benzyl 4-phenylpiperidine-1-carboxylate

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for Benzyl 4-phenylpiperidine-1-carboxylate (CAS No. 733810-73-6), a key intermediate in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document synthesizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to create a comprehensive characterization profile. The causality behind spectral features is explained, providing not just data, but a framework for understanding the molecule's structural properties. All protocols and interpretations are grounded in established principles to ensure scientific integrity and trustworthiness.

Introduction and Molecular Structure

This compound is a member of the 4-phenylpiperidine class of compounds, a scaffold of significant interest in the development of therapeutic agents, particularly for central nervous system targets. The carbamate functional group, specifically the benzyloxycarbonyl (Cbz or Z) group, serves as a common protecting group for the piperidine nitrogen, enhancing stability and modulating reactivity during synthetic campaigns. Accurate and unambiguous structural confirmation is paramount, and a multi-technique spectroscopic approach is the gold standard for this purpose.

The molecular structure consists of a central piperidine ring substituted at the 4-position with a phenyl group. The piperidine nitrogen is protected by a benzyloxycarbonyl group. This combination of an aliphatic heterocycle, aromatic rings, and a carbamate ester linkage gives rise to a distinct and interpretable spectroscopic signature.

Caption: A generalized workflow for spectroscopic characterization.

FTIR Spectroscopy Protocol

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan of the clean, empty ATR crystal to account for atmospheric H₂O and CO₂.

-

Sample Application: Apply a small amount of the neat oil sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹, co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Mass Spectrometry Protocol

-

Instrumentation: Utilize a mass spectrometer with either Electron Ionization (EI) or Electrospray Ionization (ESI) capabilities.

-

Sample Introduction: For EI, use a GC-MS system or a direct insertion probe. For ESI, dissolve the sample in a suitable solvent like methanol or acetonitrile and introduce via direct infusion.

-

Data Acquisition: Scan a mass range of m/z 50-500. For EI, use a standard electron energy of 70 eV.

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to confirm the structure.

Conclusion

The collective spectroscopic data provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, identifying the distinct chemical environments of the aromatic, benzylic, and piperidine moieties. While experimental IR and MS data were not found in the referenced literature, predictive analysis based on established chemical principles strongly supports the structure. The characteristic carbamate C=O stretch in the IR and the tropylium ion base peak in the MS are key validation points for any future experimental work. This comprehensive guide serves as an authoritative reference for scientists working with this important chemical entity.

References

-

Supporting Information for "Palladium-Catalyzed Cross-Coupling of Secondary Alkyl Bromides and Iodides". Angewandte Chemie International Edition. Wiley-VCH. Available at: [Link]

A Technical Guide to Benzyl 4-Phenylpiperidine-1-Carboxylate: A Pivotal Intermediate in Pharmaceutical Synthesis

Abstract

The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active therapeutic agents, most notably potent analgesics. Accessing this scaffold in a controlled manner is paramount for the synthesis of complex drug molecules. Benzyl 4-phenylpiperidine-1-carboxylate emerges as a critical chemical intermediate, offering a stable, protected version of the 4-phenylpiperidine core. This guide provides an in-depth technical examination of its synthesis, chemical properties, and strategic application in multi-step drug development workflows. We will explore the rationale behind its use, focusing on the protective chemistry of the benzyloxycarbonyl (Cbz) group and the subsequent deprotection strategies that unlock the reactive piperidine nitrogen for further functionalization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.

Introduction: The Strategic Importance of the 4-Phenylpiperidine Scaffold

The phenylpiperidine chemical class, characterized by a phenyl moiety directly attached to a piperidine ring, is of profound importance in medicine, particularly in the fields of anesthesia and pain management.[1] Following the discovery of meperidine, subsequent research led to the development of highly potent synthetic opioids like fentanyl, which feature this core structure.[2] The activity of these molecules is often mediated by their interaction as agonists with the µ-opioid receptor, which modulates pain perception.[1][2]

The synthesis of these complex molecules requires a robust strategy to build upon the core piperidine structure. Direct functionalization can be challenging due to the reactivity of the secondary amine on the piperidine ring. This necessitates the use of protecting groups. This compound (CAS: 733810-73-6) is an exemplary intermediate that addresses this challenge.[3] It provides the 4-phenylpiperidine skeleton with its nitrogen atom masked by a benzyloxycarbonyl (Cbz) group. This group is stable through various reaction conditions, yet can be selectively removed, allowing for the controlled, late-stage introduction of desired functional groups.

This guide will dissect the role of this compound, presenting it not merely as a reagent, but as a strategic tool for streamlined and efficient pharmaceutical synthesis.

Physicochemical Properties and Analytical Characterization

A comprehensive understanding of a chemical intermediate's properties is fundamental to its effective use. The key physicochemical and identifying data for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | Ambeed.com |

| CAS Number | 733810-73-6 | Ambeed.com |

| Molecular Formula | C₁₉H₂₁NO₂ | PubChem |

| Molecular Weight | 295.38 g/mol | PubChem |

| Appearance | White to off-white solid | General |

| Solubility | Soluble in common organic solvents | General |

Table 1: Key Properties of this compound.

Analytical Validation: The identity and purity of the intermediate must be rigorously confirmed before its use in subsequent synthetic steps. A self-validating analytical workflow includes:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structural integrity. Key signals include the aromatic protons of the benzyl and phenyl groups (typically δ 7.2–7.4 ppm) and the characteristic methylene protons of the piperidine ring.[4]

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is used to verify the molecular weight by observing the molecular ion peak [M+H]⁺.[4]

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the material, which should typically exceed 98% for use in pharmaceutical synthesis.[3]

The Chemistry of a Versatile Intermediate

The utility of this compound lies in the chemistry of its formation and, more importantly, the strategic removal of its protecting group.

Synthesis: Protecting the Core

The most direct and common synthesis of this compound involves the reaction of 4-phenylpiperidine with benzyl chloroformate (Cbz-Cl).

Causality of Experimental Choices:

-

Reagent: Benzyl chloroformate is the standard reagent for introducing the Cbz protecting group. It is commercially available and highly reactive towards amines.

-

Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to scavenge the hydrochloric acid (HCl) generated during the reaction. The removal of HCl drives the reaction to completion and prevents the formation of the unreactive piperidine hydrochloride salt.

-

Solvent: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is chosen to dissolve the reactants without participating in the reaction.

Caption: Workflow for the synthesis of this compound.

Deprotection: Unleashing Reactivity

The strategic value of the Cbz group lies in its stability and selective cleavage. While it is resistant to many reagents, it can be efficiently removed under specific conditions, most commonly catalytic hydrogenolysis.

The Method of Choice: Catalytic Hydrogenolysis This is the most prevalent and advantageous method for Cbz deprotection.[5] The reaction involves treating the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst, typically supported on carbon (Pd/C).

Causality of Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) is a highly effective heterogeneous catalyst for cleaving the benzylic C-O bond of the carbamate.

-

Hydrogen Source: Hydrogen gas (H₂) is the reducing agent. Alternatively, transfer hydrogenation using reagents like ammonium formate can be employed.

-

Solvent: Protic solvents like methanol or ethanol are ideal as they readily dissolve the substrate and do not interfere with the reaction.[5]

The reaction is exceptionally clean, yielding 4-phenylpiperidine, toluene, and carbon dioxide as the only products, which simplifies purification significantly.

Caption: The strategic pathway from protected intermediate to a functionalized target molecule.

Application in Pharmaceutical Synthesis: A Conceptual Pathway

The deprotected 4-phenylpiperidine is a nucleophilic secondary amine, poised for reaction. Its primary application is as a building block for phenylpiperidine-class analgesics.[2] For instance, the synthesis of fentanyl and its analogues often starts from precursors like N-benzyl-4-piperidone or 1-Boc-4-AP, which serve a similar strategic purpose of providing a modifiable piperidine ring.[6][7]

A conceptual synthetic route to a novel analgesic using this compound would follow these logical steps:

-

Protection: Synthesize the Cbz-protected intermediate as described. This ensures the piperidine nitrogen does not interfere with other planned chemical transformations on a more complex starting material.

-

Deprotection: At the appropriate stage in the synthesis, perform catalytic hydrogenolysis to cleanly unmask the secondary amine.

-

Functionalization: React the resulting 4-phenylpiperidine with an appropriate electrophile to install the desired functionality. For example, in the synthesis of fentanyl analogues, this would involve N-acylation with an acyl chloride (like propionyl chloride) followed by N-alkylation.[6]

This modular approach provides a high degree of control and flexibility, enabling the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Validated Experimental Protocols

The following protocols are presented as self-validating systems, incorporating in-process controls to ensure reaction integrity.

Protocol 1: Synthesis of this compound

-

Materials: 4-phenylpiperidine (1.0 eq), Benzyl chloroformate (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM), Saturated aq. NaHCO₃, Brine, Anhydrous MgSO₄.

-

Procedure:

-

Dissolve 4-phenylpiperidine and triethylamine in DCM in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-phenylpiperidine) is fully consumed.

-

Quench the reaction by adding water. Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a white solid.

-

Validation: Confirm product identity and purity (>98%) via NMR, MS, and HPLC analysis.

-

Protocol 2: Deprotection of this compound via Catalytic Hydrogenolysis

-

Materials: this compound (1.0 eq), Palladium on carbon (10% Pd, 5-10 mol%), Methanol, Hydrogen gas (H₂).

-

Procedure:

-

In a hydrogenation vessel (e.g., Parr shaker), dissolve this compound in methanol.

-

Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.

-

Pressurize the vessel with hydrogen (typically 40-50 psi) and stir vigorously at room temperature.

-

In-Process Control: Monitor the reaction by TLC or HPLC for the disappearance of the starting material. Hydrogen uptake will cease upon completion.

-

Once the reaction is complete (typically 2-4 hours), carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the heterogeneous Pd/C catalyst. Wash the pad with methanol.

-

Combine the filtrates and concentrate under reduced pressure to yield 4-phenylpiperidine. The product is often of sufficient purity for the next step, or can be further purified if necessary.

-

Validation: Confirm complete removal of the Cbz group by ¹H NMR (disappearance of benzyl protons) and MS (correct molecular weight for 4-phenylpiperidine).

-

Conclusion

This compound is more than a simple precursor; it is a strategic asset in the synthesis of complex pharmaceutical agents. Its value is derived from the robust and reliable chemistry of the benzyloxycarbonyl protecting group, which allows chemists to mask the reactive piperidine nitrogen while performing other transformations. The ability to cleanly and efficiently deprotect this intermediate via catalytic hydrogenolysis makes it an ideal building block for constructing the 4-phenylpiperidine core found in a multitude of CNS-active drugs. By understanding the causality behind its synthesis and application, researchers can confidently integrate this intermediate into their workflows to accelerate the development of next-generation therapeutics.

References

-

PubChem Compound Summary for CID 43544, 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 2724430, Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate. National Center for Biotechnology Information. [Link]

-

Synthesis of 1-benzylpiperidine-4-carboxaldehyde. PrepChem.com. [Link]

- US3004977A - Lower alkyl esters of 1-(2-benzoylethyl)-3-methyl-4-phenylpiperidine-4-carboxylic acid and 1-(3-hydroxy-3-phenylpropyl).

-

PubChem Compound Summary for CID 2776272, Benzyl 4-formylpiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 96576, 4-Phenyl-1-(phenylmethyl)-4-piperidinecarboxylic acid. National Center for Biotechnology Information. [Link]

- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

Direct Amidation of Tertiary N-Benzylamines. ACS Publications - Organic Letters. [Link]

-

Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Defense Technical Information Center. [Link]

-

N-Benzylpiperidine-4-carboxaldehyde: A Key Intermediate in Pharmaceutical Synthesis. LinkedIn. [Link]

- US3462444A - Novel 4-benzylpiperidine derivatives.

-

An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]

-

1-Boc-4-AP. Wikipedia. [Link]

- EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use.

-

p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. J-STAGE. [Link]

- CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.

-

Benzyl Protection. Common Organic Chemistry. [Link]

- US3161644A - 1-benzyl-4-substituted piperidines.

-

Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Defense Technical Information Center. [Link]

- JP2000136183A - Production of n-benzyl-4-formylpiperidine.

-

Note by the Secretariat on the scope of control of substances under the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988. United Nations Economic and Social Council. [Link]

- EP2455377A1 - Synthesis of fentanyl analogs.

-

Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Organic Chemistry Portal. [Link]

-

benzyl 4-benzoylpiperidine-1-carboxylate. Chemlin. [Link]

-

An Efficient and Novel Process for the Synthesis of Donepezil. Asian Journal of Chemistry. [Link]

-

Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. [Link]

-

Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. National Library of Medicine. [Link]

-

Comprehensive Characterization and Theoretical Validation of a 4-Benzyl Piperidine Derivative with Multi-Targeted Bioactivity. Odesa University Chemical Journal. [Link]

-

Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical. Federal Register. [Link]

Sources

- 1. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. painphysicianjournal.com [painphysicianjournal.com]

- 3. 733810-73-6 | this compound | Aryls | Ambeed.com [ambeed.com]

- 4. benchchem.com [benchchem.com]

- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Benzyl 4-phenylpiperidine-1-carboxylate as a Pivotal Precursor in Active Pharmaceutical Ingredient (API) Synthesis

Abstract

The 4-phenylpiperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of Active Pharmaceutical Ingredients (APIs), particularly within the analgesic and central nervous system (CNS) therapeutic areas.[1][2][3] This guide provides a detailed examination of Benzyl 4-phenylpiperidine-1-carboxylate, a key intermediate whose strategic use streamlines the synthesis of complex APIs. We will explore the rationale behind its molecular design, focusing on the critical role of the benzyl carbamate (Cbz) protecting group, detail the synthetic pathways for its utilization, and provide validated, step-by-step protocols for its conversion into the versatile 4-phenylpiperidine core. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this precursor for efficient and scalable API manufacturing.

The Strategic Importance of the 4-Phenylpiperidine Scaffold

The piperidine ring is one of the most prevalent heterocyclic motifs found in pharmaceuticals.[2][4] Its saturated, six-membered structure offers a stable, three-dimensional framework that allows for the precise spatial orientation of substituents, which is crucial for effective binding to biological targets.[2] The introduction of a phenyl group at the 4-position creates the 4-phenylpiperidine core, a privileged scaffold that is particularly prominent in the development of potent opioid analgesics and other CNS-active agents.[5][6][7][8]

The therapeutic value of this scaffold is rooted in its ability to mimic endogenous ligands and interact with key receptors. However, the secondary amine of the piperidine ring is a reactive nucleophile. During multi-step syntheses, this nitrogen atom can participate in undesirable side reactions. Therefore, a robust protection-deprotection strategy is essential for achieving high yields and purity in the final API. This is where this compound serves its primary purpose.

This compound: A Profile

This compound is a protected form of 4-phenylpiperidine. The key to its utility is the benzyloxycarbonyl (Cbz or Z) group attached to the piperidine nitrogen.

Molecular Structure:

Caption: Molecular structure of this compound.

The Role of the Benzyloxycarbonyl (Cbz) Protecting Group

The Cbz group is a classic and widely used amine-protecting group in organic synthesis for several compelling reasons:

-

Reactivity Attenuation: By converting the amine into a carbamate, the lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group. This significantly reduces the nitrogen's nucleophilicity and basicity, preventing it from interfering with subsequent chemical transformations on other parts of the molecule.[9]

-

Stability: The Cbz group is remarkably stable under a wide range of reaction conditions, including many acidic, basic, and oxidative environments, providing broad compatibility in complex synthetic routes.[9]

-

Clean and Orthogonal Deprotection: The true elegance of the Cbz group lies in its removal. The most common and efficient method for deprotection is catalytic hydrogenation.[9][10] This process is exceptionally clean, yielding the deprotected amine, toluene, and carbon dioxide as byproducts, which are easily removed.[9] This deprotection method is orthogonal to many other common protecting groups (e.g., Boc, which is acid-labile, and Fmoc, which is base-labile), allowing for selective deprotection in molecules with multiple protected functional groups.[9]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 79563-52-7 |

| Molecular Formula | C₁₉H₂₁NO₂ |

| Molecular Weight | 295.38 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in organic solvents like Dichloromethane, Ethyl Acetate, Methanol |

Synthetic Utility: Pathway to Key APIs

The primary function of this compound is to serve as a stable, storable source of 4-phenylpiperidine. The general synthetic strategy involves a single, high-yielding deprotection step, followed by the elaboration of the now-free secondary amine to build the final API.

Caption: Synthetic workflow for Fentanyl starting from the precursor.

Note: The above diagram illustrates one common pathway. Other routes exist, such as the direct N-alkylation of 4-phenylpiperidine followed by further functionalization. [11]

Detailed Experimental Protocols

The following protocols are provided as a guide. Researchers must adapt them based on laboratory conditions, scale, and safety assessments. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Debenzylation via Catalytic Hydrogenolysis to Yield 4-Phenylpiperidine

This procedure details the removal of the Cbz group to generate the free piperidine base. Catalytic transfer hydrogenation using ammonium formate is a common alternative to using hydrogen gas.

Materials and Reagents:

-

This compound

-

Palladium on Carbon (10% Pd/C), 50% wet

-

Methanol (Anhydrous)

-

Hydrogen gas source or Ammonium Formate

-

Diatomaceous Earth (Celite®)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To a suitable hydrogenation vessel or a standard round-bottom flask, add this compound (1.0 eq).

-

Solvent Addition: Add anhydrous methanol to dissolve the starting material (approx. 10-15 mL per gram of substrate).

-

Inert Atmosphere: Purge the vessel with an inert gas (N₂ or Ar).

-

Catalyst Addition: Under the inert atmosphere, carefully add 10% Palladium on Carbon (approx. 5-10 mol % Pd). Causality: Pd/C is the catalyst of choice for cleaving the benzylic C-O bond of the carbamate. [9][10]It must be handled with care as it can be pyrophoric when dry.

-

Hydrogenation:

-

(Method A: Hydrogen Gas) Seal the vessel, purge again with inert gas, then introduce hydrogen gas (typically via a balloon or a Parr hydrogenator) to a pressure of 1-4 atm.

-

(Method B: Transfer Hydrogenation) Add ammonium formate (3-5 eq) to the mixture.

-

-

Reaction: Stir the suspension vigorously at room temperature. Insight: Vigorous stirring is crucial to ensure efficient contact between the substrate, catalyst, and hydrogen source.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed. The reaction is typically complete within 2-12 hours.

-

Work-up:

-

Carefully vent the reaction vessel and purge with inert gas.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Safety Note: The filter cake should not be allowed to dry, as it can be pyrophoric. Quench it with water immediately after filtration.

-

Wash the filter cake with additional methanol.

-

-

Isolation: Concentrate the filtrate under reduced pressure to yield crude 4-phenylpiperidine. The product can often be used directly in the next step or purified further by distillation or crystallization of its salt form.

Protocol 2: Synthesis of Fentanyl from 4-Phenylpiperidine (Illustrative)

This protocol outlines a common laboratory-scale synthesis of Fentanyl from the deprotected intermediate.

Materials and Reagents:

-

4-Phenylpiperidine (from Protocol 1)

-

Aniline

-

1-Phenethyl-4-piperidone

-

Sodium triacetoxyborohydride (STAB) or another suitable reducing agent

-

Propionic anhydride or Propionyl chloride

-

Dichloromethane (DCM)

-

Triethylamine or another suitable base

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Reductive Amination to form 4-ANPP:

-

Dissolve 1-phenethyl-4-piperidone (1.0 eq) and aniline (1.1 eq) in dichloromethane (DCM).

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring solution. Causality: STAB is a mild and selective reducing agent ideal for reductive aminations, minimizing over-reduction.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 4-anilino-N-phenethylpiperidine (4-ANPP).

-

-

Acylation to form Fentanyl:

-

Dissolve the crude 4-ANPP (1.0 eq) and triethylamine (1.5 eq) in DCM.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add propionic anhydride (1.2 eq) dropwise. Insight: The reaction is exothermic, and slow addition at low temperature helps control the reaction rate and prevent side products.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude Fentanyl can be purified by column chromatography or by crystallization/salt formation.

-

Conclusion

This compound is a highly valuable and strategic precursor in pharmaceutical synthesis. Its design leverages the stability and clean deprotection chemistry of the benzyloxycarbonyl group to provide a reliable and efficient route to the 4-phenylpiperidine core. [9]This intermediate simplifies complex synthetic campaigns, enabling the scalable production of critical APIs like Fentanyl and its analogs. [12][13]The protocols and principles outlined in this guide demonstrate the practical application of this precursor, underscoring its importance for professionals in drug discovery and development.

References

- The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Google Search.

- The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

- The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. NINGBO INNO PHARMCHEM CO.,LTD.

- 1-(Piperidin-2-ylmethyl)piperidine as a privileged scaffold in medicinal chemistry. Benchchem.

- Deprotection Reactions Using the H-Cube® Continuous Flow Reactor. ThalesNano.

- Fentanyl Synthetic Methodology: A Comparative Study.

- Public Hearing on Fentanyl, Fentanyl Analogues, and Synthetic Cannabinoids. U.S. Sentencing Commission.

- Fentanyl - Wikipedia. Wikipedia.

- Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applic

- Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. Asian Journal of Research in Chemistry.

- Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor.

- Phenylpiperidine synthesis. Reddit.

- Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. thalesnano.com [thalesnano.com]

- 11. ajrconline.org [ajrconline.org]

- 12. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ussc.gov [ussc.gov]

An In-depth Technical Guide to the Initial Biological Screening of Benzyl 4-phenylpiperidine-1-carboxylate Analogs

Introduction: The Rationale for Screening Benzyl 4-phenylpiperidine-1-carboxylate Analogs

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide range of biologically active compounds and approved drugs.[1] Specifically, the 4-phenylpiperidine core is a key pharmacophore in numerous centrally acting agents, including opioid analgesics and antipsychotics.[2][3] The introduction of a benzyl carboxylate group at the 1-position offers a versatile platform for synthetic modification, allowing for the fine-tuning of physicochemical properties such as lipophilicity, which is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]

This guide outlines a comprehensive, tiered approach to the initial biological screening of a library of novel this compound analogs. The primary objective is to efficiently identify "hit" compounds with promising biological activity and drug-like properties, justifying their advancement into more rigorous preclinical evaluation. Our screening cascade is designed to provide a holistic initial assessment, encompassing primary bioactivity, potential mechanisms of action, and early indicators of toxicity and pharmacokinetic suitability.

Part 1: Foundational In-Silico and Physicochemical Profiling

Before embarking on cell-based assays, a foundational understanding of the physicochemical properties of the analog library is paramount. This initial phase allows for the early identification of compounds with potentially unfavorable characteristics, thereby conserving resources for more promising candidates.

In-Silico ADME/Tox Prediction

Computational models provide a rapid and cost-effective means to predict the ADME and toxicity profiles of novel compounds.[6][7] Leveraging well-validated web servers such as SwissADME and pkCSM, we can estimate a range of crucial parameters.[6] This in-silico profiling helps to prioritize compounds for experimental validation and flag potential liabilities early in the discovery process.[6][8]

Key Predicted Properties:

-

Lipophilicity (LogP): A critical factor influencing a compound's solubility, permeability, and distribution.[4][5] For potential CNS-targeting drugs, a LogP value around 2 is often considered optimal.[4][5]

-

Aqueous Solubility: Poor solubility can hinder absorption and lead to formulation challenges.[9]

-

Drug-likeness: Evaluated based on established rules like Lipinski's Rule of 5, which predicts that poor absorption or permeation is more likely when a compound violates certain physicochemical thresholds.[9]

-

Pharmacokinetic Properties: Predictions of gastrointestinal absorption, blood-brain barrier penetration, and interaction with cytochrome P450 (CYP) enzymes.[7]

-

Toxicity Risks: Alerts for potential hepatotoxicity, cardiotoxicity, and other adverse effects.

Experimental Determination of Lipophilicity and Solubility

While in-silico predictions are valuable, experimental verification of key physicochemical properties is essential.

LogP/LogD Determination: The "shake-flask" method, using a biphasic system of n-octanol and water, is a classic approach to experimentally determine the partition coefficient (LogP).[10] For ionizable compounds, determining the distribution coefficient (LogD) at a physiological pH of 7.4 provides a more accurate representation of lipophilicity in the body.[10] An ideal LogP value for many drug candidates falls between 1 and 5.[10]

Aqueous Solubility: The thermodynamic and kinetic solubility of the analogs should be determined. Poor aqueous solubility is a common reason for the failure of promising compounds in later stages of development.[9]

Part 2: Primary Biological Screening: A Tiered Assay Cascade

The primary screening phase is designed to identify compounds that exhibit a desired biological effect in a high-throughput manner. The choice of assays will be guided by the therapeutic hypothesis for the this compound scaffold, which has known associations with CNS targets.

Tier 1: General Cytotoxicity and Cell Viability Assessment

A fundamental first step is to assess the general cytotoxicity of the analogs across a panel of relevant cell lines. This helps to distinguish between compounds that exhibit selective bioactivity and those that are broadly toxic.

Recommended Assay: MTT/MTS Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS assays are colorimetric methods that measure cellular metabolic activity as an indicator of cell viability.[11] Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product, the absorbance of which is proportional to the number of living cells.[12]

Experimental Protocol: MTT Assay for Cytotoxicity Screening [12][13][14]

-

Cell Seeding: Plate human cancer cell lines (e.g., U251 for glioma, MCF7 for breast cancer) and a normal cell line (e.g., HaCaT) in 96-well plates at a density of 10,000 cells/well and incubate for 24 hours to allow for cell adhesion.[13][15]

-

Compound Treatment: Treat the cells with a range of concentrations of the this compound analogs (e.g., 0.25–250 µg·mL⁻¹) for 48 hours.[15] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[14][15]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[12][14]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[12][14]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (GI₅₀).[15]

Data Presentation: Cytotoxicity Profile of this compound Analogs

| Compound ID | U251 (Glioma) GI₅₀ (µM) | MCF7 (Breast) GI₅₀ (µM) | HaCaT (Normal) GI₅₀ (µM) | Selectivity Index (SI) for U251 |

| Analog 1 | 6.3 | 15.2 | >250 | >39.7 |

| Analog 2 | 25.1 | 45.8 | >250 | >9.9 |

| ... | ... | ... | ... | ... |

| Doxorubicin | 0.8 | 1.2 | 5.4 | 6.75 |

The Selectivity Index (SI) is calculated as the GI₅₀ in the normal cell line divided by the GI₅₀ in the cancer cell line. A higher SI indicates greater selectivity for cancer cells.[15]

Experimental Workflow for Primary Cytotoxicity Screening

Caption: Workflow for MTT-based cytotoxicity screening.

Tier 2: Target-Based Screening

Based on the known pharmacology of the 4-phenylpiperidine scaffold, several key protein families are high-priority targets for screening.

A. G-Protein Coupled Receptors (GPCRs)

GPCRs are a major class of drug targets, and many phenylpiperidine derivatives are known to interact with them, particularly opioid and sigma receptors.[16][17]

Recommended Assay: GPCR Activation via Second Messenger Accumulation

A common method to assess GPCR activation is to measure the accumulation of intracellular second messengers.[18] For GPCRs that couple to Gαq, this can be done by measuring the accumulation of inositol monophosphate (IP1) using a homogeneous time-resolved fluorescence (HTRF) assay.[18] For Gαs or Gαi coupled receptors, cAMP levels can be measured.

Experimental Protocol: HTRF-based IP1 Accumulation Assay [18]

-

Cell Transfection: Co-transfect mammalian cells (e.g., HEK293) with the GPCR of interest and a promiscuous Gαq protein.

-

Cell Plating: Plate the transfected cells in a 96-well plate.

-

Compound Stimulation: Stimulate the cells with the this compound analogs in the presence of LiCl.

-

Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 acceptor and anti-IP1-cryptate donor).

-

Signal Reading: Read the HTRF signal on a compatible plate reader.

-

Data Analysis: Determine the EC₅₀ values for agonist activity or IC₅₀ values for antagonist activity.

B. Ion Channels

Ion channels are another important class of drug targets involved in a wide range of physiological processes.[19][20]

Recommended Assay: Fluorescence-Based Ion Flux Assay

High-throughput screening of ion channel modulators can be achieved using fluorescence-based assays that measure changes in ion flux.[19][21] For example, potassium channel activity can be monitored by observing the efflux of protons from proteoliposomes using a pH-sensitive dye like ACMA.[19]

Experimental Protocol: Potassium Channel Flux Assay [19]

-

Proteoliposome Preparation: Reconstitute purified potassium channels into liposomes containing a high concentration of potassium ions.

-

Assay Setup: Dilute the proteoliposomes into a reaction buffer to create an electrochemical gradient. Add a proton ionophore (CCCP) and the pH-sensitive dye ACMA.

-

Compound Addition: Add the this compound analogs to the assay wells.

-

Fluorescence Monitoring: Monitor the change in ACMA fluorescence over time. A decrease in fluorescence indicates proton efflux, which is coupled to potassium ion flux through the channel.

-

Data Analysis: Identify compounds that modulate the rate of fluorescence change.

Signaling Pathway for a Gαq-Coupled GPCR

Caption: Gαq-coupled GPCR signaling cascade.

Part 3: Preliminary ADME-Tox Profiling

Early assessment of ADME and toxicity properties is crucial to avoid late-stage attrition of drug candidates.[22][23] While comprehensive ADME-Tox studies are conducted later in development, several in vitro assays can provide valuable preliminary data.

Metabolic Stability

Recommended Assay: Human Liver Microsome (HLM) Stability Assay

This assay assesses the susceptibility of a compound to metabolism by CYP enzymes, which are the primary enzymes responsible for drug metabolism in the liver.

Experimental Protocol: HLM Stability Assay

-

Incubation: Incubate the this compound analogs with pooled human liver microsomes and NADPH (a cofactor for CYP enzymes).

-

Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction by adding a solvent like acetonitrile.

-

Analysis: Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.[24]

-

Data Analysis: Calculate the in-vitro half-life (t₁/₂) and intrinsic clearance (CLint) of the compounds.

Membrane Permeability

Recommended Assay: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay that predicts passive oral absorption of compounds.[8]

Experimental Protocol: PAMPA [8]

-

Plate Preparation: A 96-well filter plate is coated with a lipid-infused artificial membrane, separating a donor compartment from an acceptor compartment.

-

Compound Addition: The this compound analogs are added to the donor wells.

-

Incubation: The plate is incubated to allow for passive diffusion across the artificial membrane.

-

Concentration Measurement: The concentration of the compound in both the donor and acceptor wells is measured.

-

Data Analysis: Calculate the permeability coefficient (Pe).

Data Presentation: Preliminary ADME-Tox Profile

| Compound ID | HLM Stability (t₁/₂ min) | PAMPA Permeability (Pe x 10⁻⁶ cm/s) |

| Analog 1 | >60 | 15.2 |

| Analog 2 | 25 | 8.5 |

| ... | ... | ... |

Conclusion: Synthesizing the Data for Hit Prioritization

The initial biological screening of this compound analogs, as outlined in this guide, provides a multi-faceted dataset for each compound. By integrating the results from the foundational physicochemical profiling, the tiered biological activity screens, and the preliminary ADME-Tox assays, a comprehensive picture of each analog's potential emerges.

Hit compounds are those that exhibit a desirable combination of:

-

Potent and selective biological activity in the target-based assays.

-

A favorable cytotoxicity profile , with a high selectivity index for target cells over normal cells.

-

Acceptable physicochemical properties , including adequate solubility and lipophilicity.

-

Promising preliminary ADME properties , such as reasonable metabolic stability and membrane permeability.

This structured and data-driven approach enables researchers and drug development professionals to make informed decisions about which compounds to advance for further optimization and more extensive in vivo testing, ultimately increasing the probability of success in the challenging journey of drug discovery.

References

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Elsevier. (2007). Assessing GPCR activation using protein complementation: a novel technique for HTS. Drug Discovery Today: Technologies, 4(1), 33-38. Retrieved from [Link]

-

Reaction Biology. (n.d.). Ion Channel Assays. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. Retrieved from [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

SAGE Publications. (2005). High Throughput Assay Technologies for Ion Channel Drug Discovery. Journal of Biomolecular Screening, 10(6), 543-554. Retrieved from [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Ion Channel Binding Assays. Retrieved from [Link]

-

American Chemical Society. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega, 5(26), 16055-16064. Retrieved from [Link]

-

Frontiers Media S.A. (n.d.). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Retrieved from [Link]

-

Drug Target Review. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]

-

American Pharmaceutical Review. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Retrieved from [Link]

-

FTLOScience. (2022). Using Log P and Log D to Assess Drug Bioavailability. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Springer. (n.d.). Computational and experimental approaches to probe GPCR activation and signaling. Journal of Molecular Modeling, 26(1), 1. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). LogP – Knowledge and References. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylpiperidines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]

-

PubMed. (n.d.). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Retrieved from [Link]

-

ACS Publications. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega, 5(26), 16055-16064. Retrieved from [Link]

-

MDPI. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Molecules, 25(18), 4133. Retrieved from [Link]

-

ResearchGate. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Zeitschrift für Naturforschung B, 63(11), 1300-1304. Retrieved from [Link]_

-

PrepChem. (n.d.). Synthesis of 1-benzylpiperidine-4-carboxaldehyde. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). 4-Phenylpiperidine – Knowledge and References. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Rapid Pharmacokinetic Screening for Drug Discovery. Retrieved from [Link]

-

ACS Publications. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 586-592. Retrieved from [Link]

-

American Journal of Therapeutics. (2014). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. American Journal of Therapeutics, 21(2), 123-130. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(12), 1221-1230. Retrieved from [Link]

-

Taylor & Francis Online. (2013). Approaches for high-throughput pharmacokinetic screening of low-molecular-weight drug candidates. Expert Opinion on Drug Discovery, 9(3), 309-322. Retrieved from [Link]

-

Admescope. (2020). A typical workflow in a preclinical pharmacokinetic experiment. Retrieved from [Link]

- Google Patents. (n.d.). CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.

-

YouTube. (2021). Webinar: In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link]

- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

National Center for Biotechnology Information. (n.d.). Synthesis and Structure-Activity Studies of Benzyl Ester Meperidine and Normeperidine Derivatives as Selective Serotonin Transporter Ligands. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 3. painphysicianjournal.com [painphysicianjournal.com]

- 4. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 5. acdlabs.com [acdlabs.com]

- 6. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cellgs.com [cellgs.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. ftloscience.com [ftloscience.com]

- 11. broadpharm.com [broadpharm.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. clyte.tech [clyte.tech]

- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 15. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ion Channel Flux Assays and Protocols [sigmaaldrich.com]

- 20. reactionbiology.com [reactionbiology.com]

- 21. aurorabiomed.com.cn [aurorabiomed.com.cn]

- 22. drugtargetreview.com [drugtargetreview.com]

- 23. Discover Bioactive Small Molecules for ADME/Tox [sigmaaldrich.com]

- 24. criver.com [criver.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Acetylcholinesterase Inhibitors from Benzyl 4-phenylpiperidine-1-carboxylate

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the synthesis and evaluation of novel acetylcholinesterase (AChE) inhibitors, starting from the versatile precursor, Benzyl 4-phenylpiperidine-1-carboxylate. The protocols and methodologies detailed herein are designed to be self-validating, with a strong emphasis on the causal relationships behind experimental choices, ensuring both scientific rigor and practical applicability.

Introduction: The Rationale for Piperidine-Based AChE Inhibitors

Acetylcholinesterase is a critical enzyme in the central and peripheral nervous systems, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh). The inhibition of AChE leads to an increase in the concentration and duration of action of ACh in the synaptic cleft, a primary therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit.[1][2] The N-benzylpiperidine moiety is a key structural feature in many potent AChE inhibitors, including the FDA-approved drug Donepezil.[2][3] This is because the tertiary amine of the piperidine ring can be protonated at physiological pH, allowing for a crucial electrostatic interaction with the anionic site of the AChE enzyme.[2]

Starting with this compound, we can strategically design and synthesize novel AChE inhibitors. The synthetic approach will focus on modifying the core structure to enhance binding affinity and selectivity for AChE. This guide will detail a synthetic pathway that involves the deprotection of the starting material, followed by the introduction of a new N-benzyl group and subsequent coupling with a suitable aromatic or heterocyclic moiety to generate a library of potential inhibitors.

Mechanistic Insights: Binding of Piperidine-Based Inhibitors to Acetylcholinesterase

The catalytic site of acetylcholinesterase is located at the bottom of a deep and narrow gorge and is comprised of two main sites: the catalytic active site (CAS) and the peripheral anionic site (PAS). The CAS is where the hydrolysis of acetylcholine occurs, while the PAS is involved in the initial binding of the substrate. Many potent inhibitors, including those with a piperidine core, are known to interact with both the CAS and the PAS.[4]

The protonated tertiary amine of the piperidine ring is thought to form a cation-π interaction with the aromatic side chain of a tryptophan residue (Trp86) in the CAS.[4] The benzyl group on the piperidine nitrogen can then extend towards the PAS, forming hydrophobic interactions with other aromatic residues, such as tyrosine and phenylalanine. By designing molecules that can effectively bridge these two sites, we can achieve high inhibitory potency.

Caption: Overall synthetic workflow for the preparation of AChE inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 4-Phenylpiperidine (Intermediate 1)

Rationale: The first step is the removal of the benzyloxycarbonyl (Cbz) protecting group. Catalytic hydrogenolysis is a clean and efficient method for this transformation, yielding the free secondary amine and toluene and carbon dioxide as byproducts. [5] Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

To a solution of this compound (1.0 eq) in methanol, add 10% Pd/C (10 mol%).

-

Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (balloon or Parr shaker).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain 4-phenylpiperidine as a white solid.

-

Characterize the product by ¹H NMR and Mass Spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of N-(Substituted-benzyl)-4-phenylpiperidine (Intermediate 2)

Rationale: This step introduces the N-benzyl moiety, which is crucial for interaction with the PAS of AChE. The choice of substituent on the benzyl ring can be varied to explore structure-activity relationships (SAR). A weak base is used to neutralize the hydrohalic acid formed during the reaction.

Materials:

-

4-Phenylpiperidine (from Protocol 1)

-

Substituted benzyl halide (e.g., benzyl bromide, 4-methoxybenzyl chloride)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

Procedure:

-

To a solution of 4-phenylpiperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Add the substituted benzyl halide (1.1 eq) dropwise to the suspension.

-

Stir the reaction mixture at room temperature or gentle heat (40-50 °C) for 6-12 hours.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-(substituted-benzyl)-4-phenylpiperidine.

-

Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 3: Synthesis of the Final Acetylcholinesterase Inhibitor via Amide Coupling

Rationale: The final step involves the formation of a stable amide bond to introduce a pharmacophore that can further interact with the AChE active site. Amide coupling reagents such as EDC/HOBt or HATU are commonly used to facilitate this reaction by activating the carboxylic acid. [6] Materials:

-

N-(Substituted-benzyl)-4-phenylpiperidine (from Protocol 2)

-

Carboxylic acid (e.g., benzoic acid, nicotinic acid)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)

Procedure:

-

To a solution of the carboxylic acid (1.1 eq) in DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add a solution of N-(substituted-benzyl)-4-phenylpiperidine (1.0 eq) in DMF to the reaction mixture.

-

Add DIPEA (2.0 eq) and stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the final acetylcholinesterase inhibitor.

-

Characterize the final compound thoroughly using ¹H NMR, ¹³C NMR, IR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Evaluation of Acetylcholinesterase Inhibition

Protocol 4: Ellman's Assay for AChE Inhibition

Rationale: The Ellman's assay is a widely used colorimetric method to determine the activity of cholinesterases. [7]The assay measures the product of the enzymatic reaction, thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion that can be quantified spectrophotometrically at 412 nm. [7][8] Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compounds (synthesized inhibitors)

-

Donepezil (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of the test compounds and Donepezil in DMSO.

-

Prepare a 10 mM solution of DTNB in phosphate buffer.

-

Prepare a 10 mM solution of ATCI in phosphate buffer.

-

Prepare a working solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate.

-

-

Assay Protocol:

-

In a 96-well plate, add 140 µL of phosphate buffer to each well.

-

Add 20 µL of DTNB solution to each well.

-

Add 10 µL of the test compound solution at various concentrations (in triplicate). For the control wells, add 10 µL of DMSO.

-

Add 10 µL of the AChE enzyme solution to all wells except the blank.

-

Incubate the plate at 37 °C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the ATCI substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Calculate the percentage of inhibition for each concentration of the inhibitor using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Data Presentation

Summarize the key quantitative data for the synthesized compounds in a structured table for easy comparison.

| Compound ID | R¹ Substituent (on Benzyl) | R² Substituent (on Amide) | Synthetic Yield (%) | Purity (%) | AChE IC₅₀ (µM) |

| Example-1 | H | Phenyl | 55 | >98 | 1.2 |

| Example-2 | 4-OCH₃ | Phenyl | 62 | >99 | 0.8 |

| Example-3 | H | 3-Pyridyl | 48 | >97 | 2.5 |

| Donepezil | - | - | - | - | 0.05 |

Conclusion

This guide provides a detailed and scientifically grounded approach to the synthesis and evaluation of novel acetylcholinesterase inhibitors derived from this compound. By following these protocols, researchers can systematically explore the structure-activity relationships of this promising class of compounds and contribute to the development of new therapeutic agents for neurodegenerative diseases. The emphasis on understanding the "why" behind each experimental step is intended to empower researchers to troubleshoot and adapt these methods for their specific research goals.

References

-

ResearchGate. (n.d.). Scheme 1 Synthesis of 6-amino-2-benzyl-8-phenyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles (4). Retrieved from [Link]

-

ResearchGate. (n.d.). The synthetic routes for the newly synthesized donepezil analogs. Retrieved from [Link]

-

Sarkandi, D. N., et al. (n.d.). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020. RSC Publishing. Retrieved from [Link]

- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

International Journal of Pharmaceutical Science Invention. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. Retrieved from [Link]

-

New Drug Approvals. (2013). DONEPEZIL SYNTHESIS. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. Retrieved from [Link]

-

PubMed Central. (n.d.). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. Retrieved from [Link]

-

ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Retrieved from [Link]

-

PubMed Central. (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. Retrieved from [Link]

-

Public Health Toxicology. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Retrieved from [Link]

-

ScienceMadness.org. (2020). Deprotection of N-benzyl piperidine compound. Retrieved from [Link]

-

ResearchGate. (2025). Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Green Chemistry. Retrieved from [Link]

-

National Institutes of Health. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubMed Central. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. Retrieved from [Link]

-

Khan Academy. (2023). Amide formation from carboxylic acid derivatives. [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Retrieved from [Link]

-

Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. ijpsi.org [ijpsi.org]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]